10-Pahsa

科学的研究の応用

10-PAHSA has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study esterification and lipid chemistry.

Industry: Potential applications in the development of lipid-based pharmaceuticals and nutraceuticals.

作用機序

10-PAHSAがその効果を発揮するメカニズムには、いくつかの分子標的と経路が含まれます。

グルコース耐性: This compoundは、インスリン分泌と感受性を高めることで、グルコース耐性を改善します.

類似化合物の比較

This compoundは、パルミチン酸と10-ヒドロキシステアリン酸の特定のエステル化により、FAHFAの中でユニークです。類似の化合物には、以下が含まれます。

9-PAHSA: 同様の抗糖尿病および抗炎症特性を持つ別のFAHFA.

12-PAHSA: ヒドロキシル基の位置が異なり、生物活性に影響を与える可能性があります.

13-PAHSA: 潜在的な治療効果を持つ別の異性体.

これらの化合物は、構造上の類似性を共有していますが、生物活性と治療の可能性が異なる場合があります。

生化学分析

Biochemical Properties

10-PAHSA interacts with various enzymes, proteins, and other biomolecules. It is most abundant in the adipose tissue of glucose-tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by improving glucose tolerance, stimulating insulin secretion, and having anti-inflammatory effects . These effects impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件

10-PAHSAの合成は、パルミチン酸と10-ヒドロキシステアリン酸のエステル化を含みます。 この反応は通常、エステル化プロセスを促進するために触媒と適切な溶媒を使用する必要があります . 反応条件には、多くの場合、以下が含まれます。

触媒: 硫酸またはp-トルエンスルホン酸などの酸性触媒。

溶媒: ジクロロメタンやトルエンなどの有機溶媒。

温度: 反応は通常、約60〜80°Cの高温で実施されます。

時間: 反応時間は変化する可能性がありますが、通常は数時間から一晩の範囲です。

工業的生産方法

This compoundの工業的生産は、同様のエステル化プロセスをより大規模に含む可能性があります。これには、以下が必要になります。

大規模反応器: 反応物の増加した量を処理するため。

効率的な混合システム: 均一な反応条件を確保するため。

精製システム: 蒸留またはクロマトグラフィーなど、最終生成物を単離および精製するため。

化学反応の分析

反応の種類

10-PAHSAは、以下を含むさまざまな化学反応を起こすことができます。

酸化: this compoundのヒドロキシル基は酸化されてケトンまたはカルボン酸を形成することができます。

還元: エステル結合は還元されて対応するアルコールを形成することができます。

置換: 適切な条件下で、エステル基は他の官能基に置き換えることができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)などの試薬を使用できます。

還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの試薬が一般的に使用されます。

置換: アミンやチオールなどの求核剤は、塩基の存在下で使用できます。

主要な生成物

酸化: ケトンまたはカルボン酸の生成。

還元: 第一級または第二級アルコールの生成。

置換: アミドまたはチオエステルの生成。

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

化学: エステル化と脂質化学を研究するためのモデル化合物として使用されます。

生物学: 代謝経路における役割とそのグルコース耐性およびインスリン分泌への影響について調査されています.

医学: 代謝症候群、糖尿病、および炎症の治療における潜在的な治療効果について探求されています.

産業: 脂質ベースの医薬品およびニュートラシューティカルの開発における潜在的な応用。

類似化合物との比較

10-PAHSA is unique among FAHFAs due to its specific esterification of palmitic acid with 10-hydroxy stearic acid. Similar compounds include:

9-PAHSA: Another FAHFA with similar anti-diabetic and anti-inflammatory properties.

12-PAHSA: Differing in the position of the hydroxyl group, which may influence its biological activity.

13-PAHSA: Another isomer with potential therapeutic effects.

These compounds share structural similarities but may differ in their biological activities and therapeutic potentials.

生物活性

10-PAHSA (10-Phenyloctanoic Acid) is a member of the family of fatty acid esters known as FAHFAs (Fatty Acid Hydroxy Fatty Acids), which have garnered attention for their diverse biological activities, particularly in metabolic and immune functions. This article explores the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Overview of this compound

This compound is characterized by its unique structure that includes a phenyl group, which influences its biological properties. It has been shown to interact with various cellular pathways, particularly those involved in insulin signaling and inflammation.

Insulin Sensitivity and Glucose Metabolism

This compound has been demonstrated to enhance glucose-stimulated insulin secretion (GSIS) in pancreatic islets from both non-diabetic and type 2 diabetic individuals. In animal models, administration of this compound has resulted in improved glucose tolerance and insulin sensitivity without affecting body weight. Specifically, studies indicate:

- Increased GSIS : this compound enhances the secretion of insulin in response to glucose stimulation.

- Improved Insulin Sensitivity : In high-fat diet-fed mice, this compound administration improved systemic and hepatic insulin sensitivity .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by attenuating the release of pro-inflammatory cytokines in immune cells. This effect may be mediated through its action on G protein-coupled receptors, particularly GPR40, which plays a role in modulating inflammatory responses .

The biological effects of this compound are attributed to several mechanisms:

- Activation of GPR40 : This receptor mediates the beneficial effects on insulin secretion and has been implicated in the regulation of inflammation.

- Modulation of Lipolysis : By enhancing insulin action, this compound helps suppress lipolysis in adipose tissue, contributing to improved metabolic profiles .

- Adipocyte Differentiation : In human preadipocytes, this compound promotes differentiation, which may enhance metabolic health by improving adipose tissue function .

Data Table: Summary of Biological Activities

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Diabetes Management : In a controlled study involving aged mice on a high-fat diet, administration of this compound led to significant improvements in glucose tolerance tests compared to control groups .

- Cognitive Function : Another study indicated that 9-PAHSA (closely related to this compound) improved cognitive impairments associated with diabetes in mouse models, suggesting potential neuroprotective effects .

- Adipose Tissue Dysfunction : Research has shown that low levels of PAHSAs correlate with markers of adipose tissue dysfunction, indicating that increasing PAHSA levels could be beneficial for metabolic health .

特性

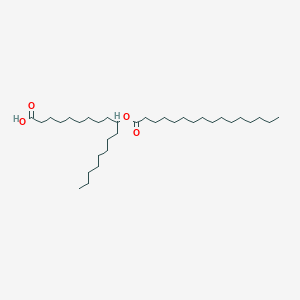

IUPAC Name |

10-hexadecanoyloxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHRDGWHIDFWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801269552 | |

| Record name | 10-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAHFA(16:0/10-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1636134-73-0 | |

| Record name | 10-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1636134-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAHFA(16:0/10-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。